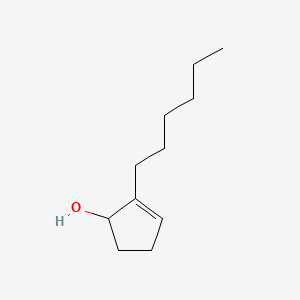
(Z,Z)-octa-3,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-octa-3,5-dien-2-one is an organic compound characterized by its unique structure featuring two conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-octa-3,5-dien-2-one typically involves the use of specific reagents and catalysts to achieve the desired configuration. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, such as catalytic hydrogenation or dehydrogenation, to ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z,Z)-octa-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon (Pd/C) to produce saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution at room temperature.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst under mild pressure.
Substitution: Grignard reagents in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Alcohols or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(Z,Z)-octa-3,5-dien-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which (Z,Z)-octa-3,5-dien-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways can vary depending on the specific application and target organism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E,E)-octa-3,5-dien-2-one: Another isomer with different spatial arrangement of double bonds.
Hexa-2,4-dien-1-one: A shorter chain analog with similar conjugated diene system.
Deca-3,5-dien-2-one: A longer chain analog with extended carbon chain.
Uniqueness
(Z,Z)-octa-3,5-dien-2-one is unique due to its specific double bond configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and analogs.
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
(3Z,5Z)-octa-3,5-dien-2-one |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6- |
InChI-Schlüssel |
LWRKMRFJEUFXIB-RZSVFLSASA-N |
Isomerische SMILES |
CC/C=C\C=C/C(=O)C |
Kanonische SMILES |
CCC=CC=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


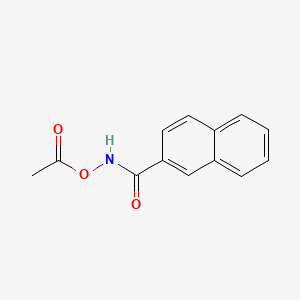

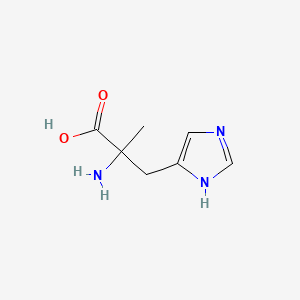
![Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester](/img/structure/B13809966.png)
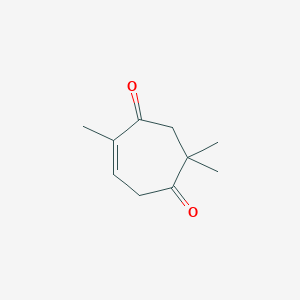
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)

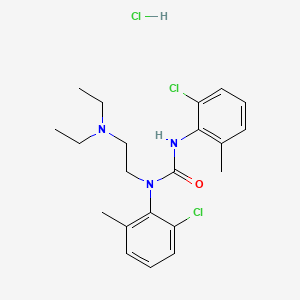

![7a-Ethoxy-6-methyl-2,3,5,7a-tetrahydrofuro[2,3-b]pyridine-3a(4H)-carbonitrile](/img/structure/B13810005.png)


![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate](/img/structure/B13810018.png)
